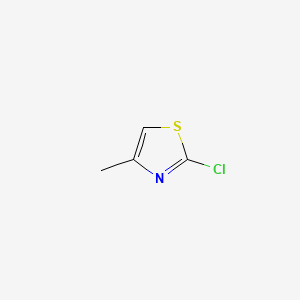

2-Chloro-4-methylthiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDUUJIIXIOTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181365 | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26847-01-8 | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26847-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026847018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing 2-Chloro-4-methylthiazole and its derivatives is a key area of future research. Traditional methods can sometimes be expensive or produce undesirable byproducts. researchgate.net

Current research is exploring greener alternatives. For instance, one-pot multicomponent procedures using reusable catalysts like silica-supported tungstosilisic acid are being developed for the synthesis of thiazole (B1198619) derivatives. researchgate.net These methods offer high yields and the ability to recover and reuse the catalyst, aligning with the principles of green chemistry. researchgate.net Microwave and ultrasound-assisted synthesis are also being investigated as ways to improve reaction times and yields compared to conventional heating methods. researchgate.net

Future work will likely focus on:

Developing novel catalytic systems, such as nano-catalysts, to further improve reaction efficiency and selectivity.

Exploring flow chemistry processes for continuous and scalable production.

Utilizing bio-catalysis and enzymatic reactions to create more sustainable synthetic routes.

Exploration of Structure Activity Relationships in Emerging Biological Applications

A significant area of ongoing research is the exploration of the structure-activity relationships (SAR) of 2-Chloro-4-methylthiazole derivatives in various biological contexts. nih.govresearchgate.net Understanding how modifications to the thiazole (B1198619) core affect its biological activity is crucial for designing new and more effective therapeutic agents.

For example, in the context of antimicrobial agents, studies have shown that the position of substituents on the thiazole ring can dramatically influence activity. nih.gov The introduction of different functional groups can enhance potency against specific bacterial or fungal strains. nih.gov Future research in this area will likely involve:

Synthesizing and screening large libraries of this compound derivatives with diverse substitutions.

Utilizing co-crystallography and other structural biology techniques to visualize how these molecules interact with their biological targets.

Investigating the impact of stereochemistry on biological activity.

Advanced Computational Modeling for Predictive Design

Computational modeling is becoming an increasingly powerful tool in the design of new molecules. In the context of 2-Chloro-4-methylthiazole, computational methods can be used to predict the properties and biological activities of novel derivatives before they are synthesized in the lab. This can save significant time and resources.

Molecular docking studies, for instance, can predict how a molecule will bind to a specific protein target, providing insights into its potential as a drug. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their observed biological activity.

Future directions in this area include:

Developing more accurate and predictive computational models by incorporating machine learning and artificial intelligence.

Using molecular dynamics simulations to study the dynamic behavior of this compound derivatives in biological systems.

Integrating computational and experimental data to create a more holistic understanding of structure-activity relationships.

Integration with High Throughput Screening for Drug Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govewadirect.com Integrating the synthesis of novel 2-Chloro-4-methylthiazole derivatives with HTS platforms can significantly accelerate the drug discovery process. researchgate.netmdpi.com

HTS can be used to screen for a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.com The development of miniaturized and automated HTS platforms allows for the screening of thousands of compounds per day, using only small amounts of material. nih.govscienceintheclassroom.org

Future opportunities in this area include:

Developing novel HTS assays specifically designed to identify compounds with desired activities.

Combining HTS with other technologies, such as microfluidics and mass spectrometry, to create more powerful screening platforms.

Utilizing HTS to explore the potential of this compound derivatives in new therapeutic areas.

Investigation of Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. nih.gov For 2-Chloro-4-methylthiazole, this involves developing more sustainable methods for its synthesis and use.

This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net For example, research has explored the use of reusable nanocatalysts like NiFe2O4 for the one-pot synthesis of thiazole (B1198619) scaffolds. nih.gov Another approach involves using ultrasound or microwave irradiation to promote reactions, which can reduce energy consumption and reaction times. researchgate.net

Future research will likely focus on:

Developing fully biodegradable this compound derivatives for applications in agrochemicals.

Investigating the use of biomass-derived feedstocks for the synthesis of the thiazole ring.

Potential in Catalysis and Novel Material Development

Beyond its established roles in pharmaceuticals and agrochemicals, 2-Chloro-4-methylthiazole and its derivatives have unexplored potential in the fields of catalysis and materials science. chemimpex.com The thiazole (B1198619) ring can act as a ligand, coordinating to metal centers to form catalysts for a variety of organic transformations. chemimpex.com

The unique electronic and structural properties of thiazole-containing compounds also make them interesting candidates for the development of novel materials. chemimpex.com For instance, they have been explored for their potential in organic electronics.

Future research directions in this area include:

Designing and synthesizing novel thiazole-based ligands for asymmetric catalysis.

Investigating the use of this compound as a building block for the synthesis of conductive polymers and other functional materials.

Exploring the self-assembly properties of thiazole derivatives to create new supramolecular structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.